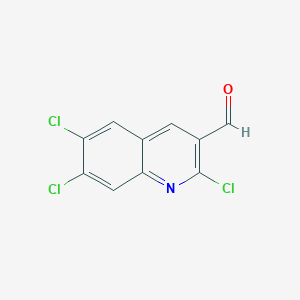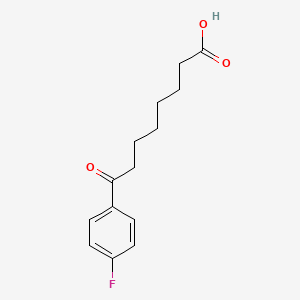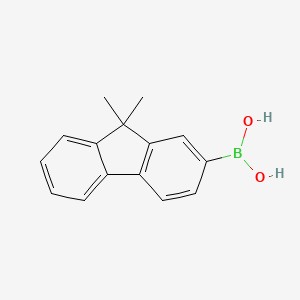
6-(トリフルオロメチル)ピリジン-3,4-ジアミン
概要
説明
6-(Trifluoromethyl)pyridine-3,4-diamine is a chemical compound with the CAS Number: 438564-37-5. It has a molecular weight of 177.13 and its IUPAC name is 6-(trifluoromethyl)-3,4-pyridinediamine . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 6-(Trifluoromethyl)pyridine-3,4-diamine, is a topic of active research. These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)pyridine-3,4-diamine consists of a pyridine ring with a trifluoromethyl group (-CF3) and two amine groups (-NH2) attached to it . The InChI code for this compound is 1S/C6H6F3N3/c7-6(8,9)5-1-3(10)4(11)2-12-5/h1-2H,11H2,(H2,10,12) .Physical and Chemical Properties Analysis
6-(Trifluoromethyl)pyridine-3,4-diamine is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .科学的研究の応用
農薬
トリフルオロメチルピリジン(TFMP)誘導体は、6-(トリフルオロメチル)ピリジン-3,4-ジアミンを含む、農薬業界で広く使用されてきました。 これらは、作物を害虫から守る有効成分における重要な構造モチーフとして役立ちます 。 例えば、市場に導入された最初のTFMP誘導体であるフルアジホップ-ブチルは、ISO共通名を持つ20以上の新しいTFMP含有農薬の道を開きました .
医薬品
医薬品部門では、TFMP誘導体は、フッ素原子とピリジン部分によって寄与される独特の物理化学的特性のために高く評価されています 。この組み合わせにより、TFMP部分を含む5つの医薬品が開発され、市場承認を得ています。 さらに、多くの候補が現在臨床試験中です .
獣医薬品
ヒトの医薬品における使用と同様に、6-(トリフルオロメチル)ピリジン-3,4-ジアミンを含むTFMP誘導体は、獣医薬品でも使用されています。 TFMP部分を含む2つの獣医薬品が市場で承認されており、これらの化合物の汎用性を示しています .
殺菌活性
研究により、トリフルオロメチル置換ピリジン誘導体は、塩素や他の誘導体と比較して、より高い殺菌活性を示すことが示されています 。これにより、殺菌剤の有効成分として価値があり、作物を真菌病から保護するのに役立ちます。
フルアジナムの合成
6-(トリフルオロメチル)ピリジン-3,4-ジアミン: は、保護作用で知られる殺菌剤であるフルアジナムの合成に使用されます。 フルアジナムの製造に必要な縮合プロセスのためのビルディングブロックとして機能します .
有機化合物の開発
TFMP誘導体などのフッ素を含む有機化合物の開発は、農薬、医薬品、機能性材料の分野を進歩させる上で重要でした 。フッ素の包含は、これらの化合物の生物活性と物理特性に大きな影響を与えてきました。
化学合成の中間体
TFMP誘導体は、さまざまな化学合成プロセスの中間体として機能します。 それらは、特に気相反応と環状縮合反応において重要であり、反応性と安定性のためにビルディングブロックとして使用されます .
将来の用途
進行中の研究開発を考えると、6-(トリフルオロメチル)ピリジン-3,4-ジアミンを含むTFMP誘導体の新しい用途が発見されると予想されます。 これらは、農薬や医薬品業界、および革新的な機能性材料の創造における新しい分野にわたる可能性があります .
Safety and Hazards
The safety information for 6-(Trifluoromethyl)pyridine-3,4-diamine indicates that it is dangerous. It has hazard statements H302-H318, which means it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
将来の方向性
Trifluoromethylpyridines, including 6-(Trifluoromethyl)pyridine-3,4-diamine, have found extensive use in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
作用機序
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) groups have been observed to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides
Mode of Action
The presence of fluorine and pyridine structure in TFMP derivatives, including this compound, is known to enhance their pest control properties . The specific interactions of this compound with its targets, leading to these effects, are yet to be elucidated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(Trifluoromethyl)pyridine-3,4-diamine . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability
生化学分析
Biochemical Properties
6-(Trifluoromethyl)pyridine-3,4-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The trifluoromethyl group in 6-(Trifluoromethyl)pyridine-3,4-diamine is known to enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .
Cellular Effects
The effects of 6-(Trifluoromethyl)pyridine-3,4-diamine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 6-(Trifluoromethyl)pyridine-3,4-diamine can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it may affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 6-(Trifluoromethyl)pyridine-3,4-diamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites, thereby influencing the rate of biochemical reactions . Additionally, 6-(Trifluoromethyl)pyridine-3,4-diamine can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 6-(Trifluoromethyl)pyridine-3,4-diamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under certain conditions, but may degrade over time when exposed to light or high temperatures . Long-term exposure to 6-(Trifluoromethyl)pyridine-3,4-diamine has been shown to affect cellular function, potentially leading to changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 6-(Trifluoromethyl)pyridine-3,4-diamine vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
6-(Trifluoromethyl)pyridine-3,4-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 6-(Trifluoromethyl)pyridine-3,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of 6-(Trifluoromethyl)pyridine-3,4-diamine within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
特性
IUPAC Name |
6-(trifluoromethyl)pyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-1-3(10)4(11)2-12-5/h1-2H,11H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYMLNXDEYTMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625276 | |
| Record name | 6-(Trifluoromethyl)pyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438564-37-5 | |
| Record name | 6-(Trifluoromethyl)-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438564-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)pyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)pyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)





![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)


![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)
![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)



